molecular formula C18H36O2 B1410299 Stearic acid D7 CAS No. 951209-59-9

Stearic acid D7

Cat. No.: B1410299
CAS No.: 951209-59-9
M. Wt: 291.5 g/mol
InChI Key: QIQXTHQIDYTFRH-NCKGIQLSSA-N
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Description

Stearic acid D7, also known as octadecanoic acid D7, is a deuterated form of stearic acid. Stearic acid is a saturated fatty acid with an 18-carbon chain, commonly found in animal and vegetable fats. The deuterated form, this compound, has seven deuterium atoms replacing hydrogen atoms, making it useful in various scientific research applications due to its unique isotopic properties .

Mechanism of Action

Target of Action

Stearic acid D7 primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This enzyme is expressed at high levels in several human tissues and is required for the biosynthesis of MUFAs, which are involved in many biological processes .

Mode of Action

This compound interacts with its target, SCD1, by serving as a substrate for the enzyme . In the presence of SCD1, this compound (a saturated fatty acid) is converted into oleic acid (a monounsaturated fatty acid) . This conversion is a key step in the synthesis of MUFAs, which are essential components of membrane lipids, signaling molecules, and major energy-storage reserves .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . In this pathway, SCD1 catalyzes the formation of a cis-double bond at the 9-position of stearoyl-CoA, converting stearic acid into oleic acid . This process is crucial for the formation of MUFAs, which are key components of triglycerides, cholesterol esters, and phospholipids .

Pharmacokinetics

It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can be influenced by various factors, including its chemical structure and the physiological conditions of the organism .

Result of Action

The conversion of this compound into oleic acid by SCD1 has broad effects on human physiology . This process influences cellular membrane physiology and signaling, leading to effects on lipid metabolism and body weight control . Additionally, SCD1 has emerged as a potential new target for the treatment of various diseases, such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the physiological conditions of the organism, including the presence of other biochemicals and the pH of the environment . Moreover, stearic acid is biodegradable, meaning it breaks down naturally in the environment thanks to microbial action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearic acid D7 can be synthesized through the hydrogenation of oleic acid D7, which involves the addition of deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods: Industrial production of this compound involves the extraction of stearic acid from natural fats and oils, followed by isotopic exchange reactions to introduce deuterium atoms. This process may include steps such as:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form stearic acid peroxide.

    Reduction: It can be reduced to stearyl alcohol using reducing agents like lithium aluminum hydride.

    Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Stearic acid D7 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: Stearic acid D7 is unique due to its fully saturated 18-carbon chain and the presence of seven deuterium atoms. This makes it particularly useful in studies requiring stable isotopic labeling, as it provides distinct mass spectrometric signatures and minimal interference from natural isotopic variations .

Properties

IUPAC Name

16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951209-59-9
Record name Stearic acid D7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951209599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STEARIC ACID D7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3B081197X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is deuterium-labeled stearic acid (d7-C18:0) used instead of regular stearic acid to study fatty acid metabolism?

A1: Using d7-C18:0 offers a significant advantage over unlabeled stearic acid: it allows researchers to differentiate between the ingested labeled fatty acid and the pre-existing unlabeled stearic acid in the body []. This distinction is crucial for accurately tracing the metabolism and distribution of the ingested stearic acid. The study demonstrated this by orally administering d7-C18:0 to rats and successfully tracking the parent compound and its metabolites (d7-oleic acid (C18:1) and d7-palmitic acid (C16:0)) in plasma over time [].

Q2: What analytical techniques are used to measure d7-C18:0 and its metabolites in plasma?

A2: The research paper describes a rapid and sensitive method using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) []. This technique allows for the separation and quantification of d7-C18:0 and its metabolites in plasma samples. The researchers optimized the sample preparation process to minimize matrix interference and achieved high accuracy, precision, and recovery for d7-C18:0 and d7-oleic acid (C18:1) within a specific concentration range [].

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